Ethyl 2-[(phenylcarbamoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Description
This compound is a complex organic molecule that likely belongs to the class of compounds known as benzothiophenes . Benzothiophenes are organic compounds containing a benzene fused to a thiophene ring . Thiophene is a five-membered aromatic ring with four carbon atoms and a sulfur atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multicomponent reactions . For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was synthesized through a multicomponent reaction .Scientific Research Applications
Synthesis of Novel Compounds and Antimicrobial Agents
Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a related compound, has been used to synthesize derivatives with potential as antimicrobial and anti-inflammatory agents. These derivatives have shown promising biological activities in screening tests (Narayana, Ashalatha, Raj, & Kumari, 2006).
Reactivity in Organic Chemistry
The reactivity of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with primary amines has been explored, leading to new compounds with structures confirmed by X-ray analysis. This study adds to the understanding of the chemical behavior of such compounds (Shipilovskikh, Shipilovskikh, & Rubtsov, 2014).
Anti-Cancer Research
Investigations into thiophene and benzothiophene derivatives, including structures related to ethyl 2-[(phenylcarbamoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, have produced compounds with anti-proliferative activity against various cancer cell lines. This research signifies the potential of these compounds in cancer treatment (Mohareb, Abdallah, Helal, & Shaloof, 2016).
Development of Dyes and Solvatochromic Behavior
The compound ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate has been used to create bis-heterocyclic monoazo dyes. These studies contribute to the field of dye chemistry, particularly in understanding solvatochromic behavior and tautomeric structures (Karcı & Karcı, 2012).
Exploration in Polymer Chemistry
Research in polymer chemistry has utilized compounds like ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, closely related to the query compound, for oligomerization and cross-linking processes. This highlights the role of such compounds in developing new materials (Pang, Ritter, & Tabatabai, 2003).
Properties
IUPAC Name |
ethyl 2-(phenylcarbamoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-2-23-17(21)15-13-10-6-7-11-14(13)24-16(15)20-18(22)19-12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMHYSNLXAEIDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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